Cas no 84472-85-5 (3'-Azido-2',3'-dideoxyuridine)

3'-Azido-2',3'-dideoxyuridine structure
3'-Azido-2',3'-dideoxyuridine structure
Product name:3'-Azido-2',3'-dideoxyuridine
CAS No:84472-85-5
MF:C9H11N5O4
MW:253.214740991592
CID:723155

3'-Azido-2',3'-dideoxyuridine Chemical and Physical Properties

Names and Identifiers

    • Uridine,3'-azido-2',3'-dideoxy-
    • 3'-Azido-2',3'-dideoxyuridine
    • 2',3'-Dideoxy-3'-azidouridine
    • 3′-Azido-2′,3′-dideoxyuridine
    • 3'-Az-ddU
    • 3'-Azido-2',3'-dideoxy-D-uridine
    • AzddU
    • CS-87
    • Navuridine
    • 3'-Azido-2',3'-dideoxy-1-beta-D-erythro-pentofuranosyluracil
    • AZU
    • AZdU
    • CS 87
    • NSC 380882
    • 3′-Azido-2′,3′-dideoxyuridine (ACI)
    • 2′,3′-Dideoxy-3′-azidouridine
    • 3′-Azido-2′,3′-dideoxy-1-β-D-erythro-pentofuranosyluracil
    • NV 01
    • NV 01 (nucleoside)
    • Inchi: 1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1
    • InChI Key: ZSNNBSPEFVIUDS-SHYZEUOFSA-N
    • SMILES: O=C1NC(=O)C=CN1[C@@H]1O[C@H](CO)[C@@H](N=[N+]=[N-])C1

Computed Properties

  • Exact Mass: 253.08100

Experimental Properties

  • Melting Point: 166-167 ºC
  • PSA: 134.07000
  • LogP: -1.05194

3'-Azido-2',3'-dideoxyuridine Security Information

  • WGK Germany:3

3'-Azido-2',3'-dideoxyuridine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3'-Azido-2',3'-dideoxyuridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-216614-10mg
3'-Azido-2',3'-dideoxyuridine,
84472-85-5 ≥98%
10mg
¥2256.00 2023-09-05
MedChemExpress
HY-106850-10mg
3′-Azido-2′,3′-dideoxyuridine
84472-85-5 99.11%
10mg
¥1450 2024-04-17
MedChemExpress
HY-106850-25mg
3′-Azido-2′,3′-dideoxyuridine
84472-85-5 99.11%
25mg
¥3000 2024-04-17
A2B Chem LLC
AH49314-5mg
3'-AZIDO-2',3'-DIDEOXYURIDINE
84472-85-5 ≥95%
5mg
$81.00 2024-04-19
A2B Chem LLC
AH49314-10mg
3'-AZIDO-2',3'-DIDEOXYURIDINE
84472-85-5 ≥95%
10mg
$145.00 2024-04-19
A2B Chem LLC
AH49314-50mg
3'-AZIDO-2',3'-DIDEOXYURIDINE
84472-85-5 ≥95%
50mg
$480.00 2024-04-19
1PlusChem
1P00G2SI-10mg
3'-AZIDO-2',3'-DIDEOXYURIDINE
84472-85-5 ≥95%
10mg
$215.00 2024-04-21
1PlusChem
1P00G2SI-100mg
3'-AZIDO-2',3'-DIDEOXYURIDINE
84472-85-5 97%
100mg
$1155.00 2023-12-16
TRC
A884603-10mg
3'-Azido-2',3'-dideoxyuridine
84472-85-5
10mg
$ 173.00 2023-04-19
A2B Chem LLC
AH49314-25mg
3'-AZIDO-2',3'-DIDEOXYURIDINE
84472-85-5 ≥95%
25mg
$300.00 2024-04-19

3'-Azido-2',3'-dideoxyuridine Production Method

Synthetic Circuit 1

Reaction Conditions
Reference
A general synthetic method for 2',3'-dideoxynucleosides: total synthetic approach
Chu, Chung K.; et al, Nucleosides & Nucleotides, 1989, 8(5-6), 903-6

Synthetic Circuit 2

Reaction Conditions
Reference
(4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Schmid, Christopher R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 3

Reaction Conditions
Reference
N1 → N3 isomerization under the effect of azide anion onto 5'-O-trityl-O2,3'-anhydro-2'-deoxythymidine and -uridine
Zaitseva, G. V.; et al, Doklady Akademii Nauk BSSR, 1989, 33(3), 241-4

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium azide Solvents: Dimethylformamide
2.1 Reagents: Acetic acid Solvents: Water
Reference
Synthesis and biological activity of 3'-azido- and 3'-amino substituted nucleoside analogs
Colla, Leon; et al, European Journal of Medicinal Chemistry, 1985, 20(4), 295-301

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Lithium azide Solvents: Hexamethylphosphoramide
2.1 Reagents: Acetic acid Solvents: Water
Reference
Synthesis and biological activity of 3'-azido- and 3'-amino substituted nucleoside analogs
Colla, Leon; et al, European Journal of Medicinal Chemistry, 1985, 20(4), 295-301

Synthetic Circuit 6

Reaction Conditions
Reference
A general synthetic method for 2',3'-dideoxynucleosides: total synthetic approach
Chu, Chung K.; et al, Nucleosides & Nucleotides, 1989, 8(5-6), 903-6

Synthetic Circuit 7

Reaction Conditions
Reference
(4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Schmid, Christopher R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 8

Reaction Conditions
Reference
(4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Schmid, Christopher R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

3'-Azido-2',3'-dideoxyuridine Raw materials

3'-Azido-2',3'-dideoxyuridine Preparation Products

3'-Azido-2',3'-dideoxyuridine Related Literature

  • 1. Synthetic approaches towards nucleocidin and selected analogues; anti-HIV activity in 4′-fluorinated nucleoside derivatives
    Anita R. Maguire,Wei-Dong Meng,Stanley M. Roberts,Andrew J. Willetts J. Chem. Soc. Perkin Trans. 1 1993 1795

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84472-85-5)3'-Azido-2',3'-dideoxyuridine
A855471
Purity:99%/99%/99%/99%/99%
Quantity:25mg/50mg/100mg/500mg/10mg
Price ($):312.0/493.0/701.0/1454.0/256.0